![molecular formula C9H4F5NO2 B12876085 2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethoxy groups makes it a compound of interest in various fields, including medicinal chemistry and materials science. The unique properties imparted by these fluorine-containing groups can enhance the compound’s stability, lipophilicity, and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the introduction of difluoromethyl and trifluoromethoxy groups onto a benzo[d]oxazole scaffold. One common method involves the nucleophilic substitution of a suitable precursor with difluoromethyl and trifluoromethoxy reagents under controlled conditions. For instance, the use of difluoromethyl sulfonyl chloride and trifluoromethoxy benzene in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
- 2-(Trifluoromethyl)benzo[d]oxazole
- 7-(Trifluoromethoxy)benzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups. This dual substitution can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H4F5NO2 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)8-15-4-2-1-3-5(6(4)16-8)17-9(12,13)14/h1-3,7H |
Clave InChI |
CMICIWAZTXREPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
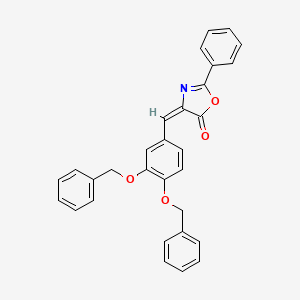
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
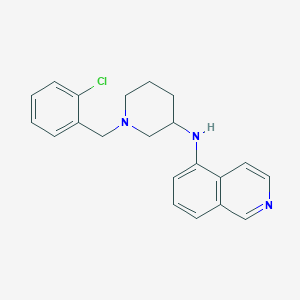
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
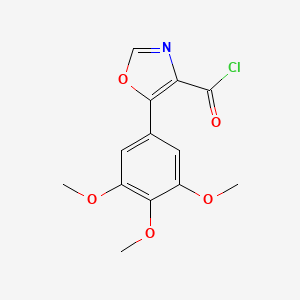
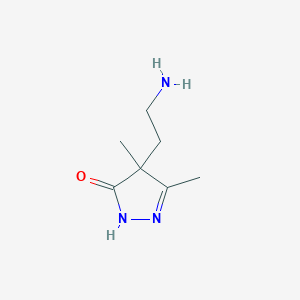
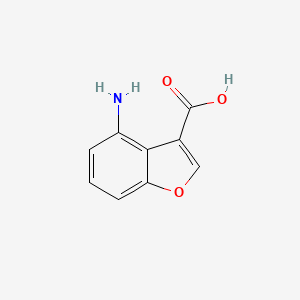
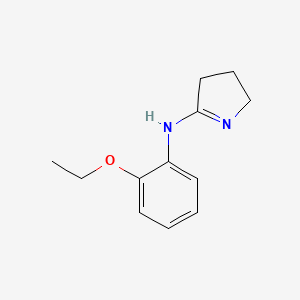
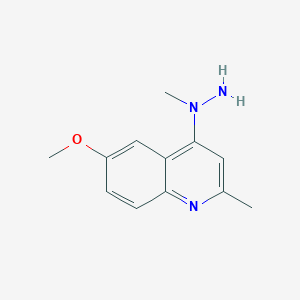
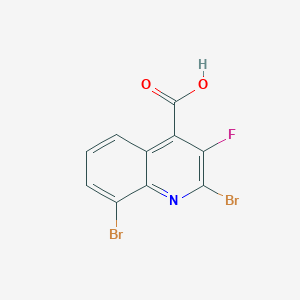
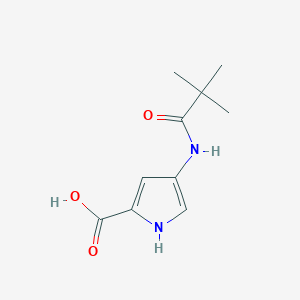

![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
